![molecular formula C17H12FN5S B2519702 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-27-8](/img/structure/B2519702.png)
6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives has been a subject of interest due to their potential pharmacological properties. One study reports the synthesis of a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, which includes derivatives that have shown anxiolytic activity in various tests. These compounds also inhibit [3H]diazepam binding, suggesting a potential mechanism of action . Another study describes the synthesis of 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazines, which were derived from previously reported triazolopyridazine-thiones known to inhibit inducible nitric oxide synthase (iNOS). The synthesis involved methylation under mild conditions, although the anticipated improved iNOS inhibitory activity was not observed .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is crucial for their biological activity. A study on the synthesis of carbon-14 and carbon-13 labeled 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, a potential anxiolytic agent, provides insights into the structural aspects of these compounds. The labeled compounds were synthesized for absorption and metabolism studies, which are essential for understanding the pharmacokinetics of the drug . Another research article reports the synthesis and structure elucidation of a novel pyridazine derivative, 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine. The 3D structure was confirmed by single crystal X-ray structural analysis, and the study included Hirshfeld surface analysis to understand intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of pyridazine derivatives with various reagents can lead to the formation of a wide range of products. For instance, the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride yielded 7-substituted derivatives. Additionally, cycloaddition reactions with enamines or ynamines produced arenotriazoles, demonstrating the versatility of pyridazine compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as fluorine and methylsulfanyl groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds. The studies mentioned do not provide detailed physical and chemical properties, but such properties are typically characterized through experimental methods such as solubility tests, melting point determination, and chromatographic techniques to assess the compound's behavior in biological systems .
科学研究应用
Synthesis and Structural Characterization
Compounds related to triazolo[4,3-b]pyridazine derivatives have been synthesized and characterized, demonstrating considerable biological properties such as anti-tumor and anti-inflammatory activity. The synthesis process often involves complex organic reactions, with the structural elucidation confirmed through spectroscopic methods like NMR, IR, and mass spectral studies. The crystal structures of these compounds have been further confirmed using X-ray diffraction techniques. These studies highlight the potential of such compounds in the development of novel therapeutic agents due to their significant biological activities (Sallam et al., 2021; Sallam et al., 2021).
Cardiovascular Agents
Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to pyridine and pyridazine frameworks has indicated potential coronary vasodilating and antihypertensive activities. These findings suggest that such compounds could serve as leads for the development of novel cardiovascular agents, with some showing more potent activity than existing drugs (Sato et al., 1980).
Antimicrobial and Antifungal Activities
Various derivatives of triazolo[4,3-b]pyridazines have been explored for their antimicrobial and antifungal potentials. For example, studies on the synthesis and evaluation of thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating the usefulness of these compounds in addressing drug-resistant microbial infections (Bhuiyan et al., 2006).
Antidiabetic Applications
Compounds with the triazolo-pyridazine structure have also been evaluated for their antidiabetic properties, specifically through the inhibition of Dipeptidyl peptidase-4 (DPP-4). This enzyme plays a crucial role in glucose metabolism, and its inhibition is a recognized therapeutic strategy for the management of type 2 diabetes. The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation for DPP-4 inhibition and insulinotropic activities demonstrate the potential of these compounds in diabetes treatment (Bindu et al., 2019).
Agricultural Applications
Some pyridazine derivatives, including those related to triazolo[4,3-b]pyridazines, have found applications in agriculture as insecticidal, herbicidal, and plant growth regulators. These compounds' molecular docking studies against certain pathogens suggest their utility in developing novel agrochemical agents to protect crops against various diseases and pests (Sallam et al., 2022).
未来方向
The future directions for the research and development of 1,2,4-triazolo[4,3-b]pyridazines could involve further exploration of their diverse pharmacological activities . This could include in-depth studies on their structure-activity relationships, in silico pharmacokinetics, and molecular modeling studies . Additionally, the development of new synthetic approaches could also be a potential area of future research .
属性
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-4-2-1-3-13(14)11-24-16-6-5-15-20-21-17(23(15)22-16)12-7-9-19-10-8-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVISIXXQJZNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2519621.png)
![ethyl 2-[[(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2519622.png)
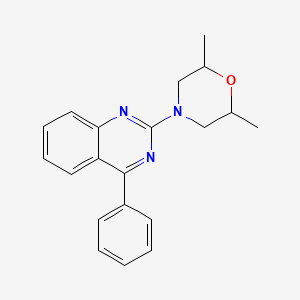
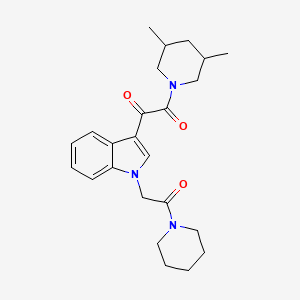
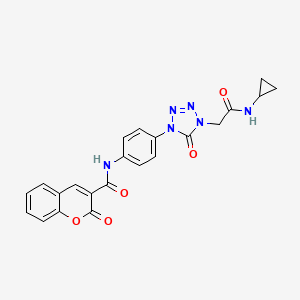
![[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2519628.png)
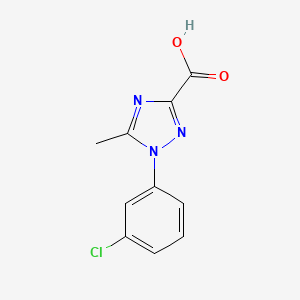
![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)
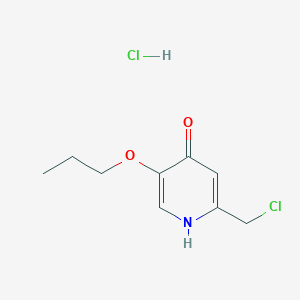
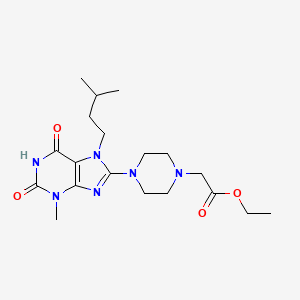
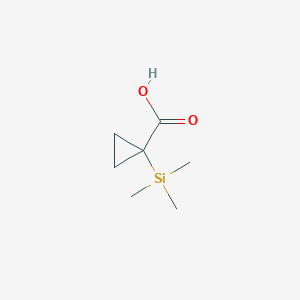
![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)